8-Oxa-1-azaspiro[4.5]decan-3-ol
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Overview
Description
8-Oxa-1-azaspiro[4.5]decan-3-ol is a chemical compound with the molecular formula C8H15NO2 . It has a molecular weight of 157.21 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO2/c10-7-5-8(9-6-7)1-3-11-4-2-8/h7,9-10H,1-6H2 . This indicates that the molecule contains a spirocyclic structure, with an oxygen atom and a nitrogen atom incorporated into the ring system .Physical and Chemical Properties Analysis
This compound is a solid compound . The compound is typically stored at room temperature .Scientific Research Applications
Antitumor Activity
A study on novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones demonstrated moderate to potent antitumor activity against various human cancer cell lines, including lung, breast, and cervical cancers. Among these compounds, some showed significant cytotoxicity, indicating potential as cancer therapeutic agents (Yang et al., 2019).
Antiviral Activity
Research on 1-thia-4-azaspiro[4.5]decan-3-one derivatives revealed inhibitory effects on human coronavirus and influenza virus, highlighting the potential of spiro compounds in antiviral drug development. Notably, one compound showed comparable activity to a known coronavirus inhibitor, indicating its promise as a lead for further exploration (Apaydın et al., 2019).
Pharmacological Evaluation
The synthesis and pharmacological evaluation of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists were conducted for the treatment of dementia of Alzheimer's type. These compounds showed potent muscarinic activities both in vitro and in vivo, with some displaying preferential affinity for M1 receptors over M2 receptors and potent antiamnesic activity, suggesting their utility in symptomatic treatment of dementia (Tsukamoto et al., 1995).
Antimicrobial Agents
The synthesis of new spiroheterocyclic pyrylium salts related to 1-oxa-4-thiaspiro[4.4] nonan-2-one and/or [4.5]decan-2-one demonstrated antimicrobial activities, indicating the potential use of spiro compounds as antimicrobial agents (Al-Ahmadi & El-zohry, 1995).
Angiogenesis Inhibitor
Azaspirene, a compound with a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton isolated from the fungus Neosartorya sp., exhibited angiogenesis inhibitory activity, suggesting its potential in cancer therapy by inhibiting tumor blood vessel formation (Asami et al., 2002).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
8-oxa-1-azaspiro[4.5]decan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-7-5-8(9-6-7)1-3-11-4-2-8/h7,9-10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGNAFFFWRXMFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(CN2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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